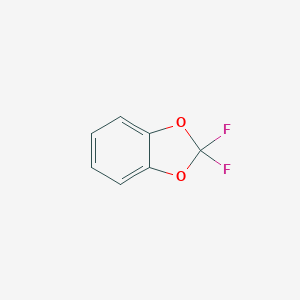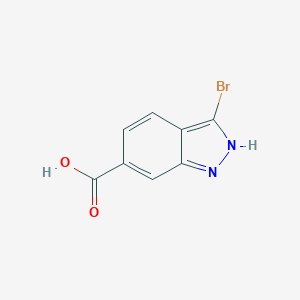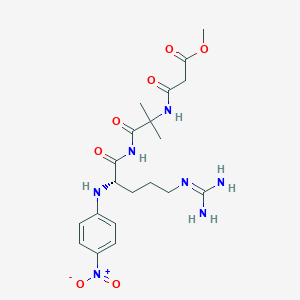
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline (MMAPA) is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. It is a complex compound with a unique structure that makes it an important tool for scientific research.
作用机制
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline acts as a substrate for proteases, which cleave the peptide bond between the arginine and p-nitroaniline residues. The cleavage results in the release of p-nitroaniline, which can be detected spectrophotometrically. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline can also act as a ligand for receptors, binding to specific sites on the receptor and inducing a biological response. The mechanism of action of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is highly dependent on the specific application and the biological system being studied.
生化和生理效应
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of proteases, including trypsin, chymotrypsin, and thrombin. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used to study the activity of enzymes involved in signal transduction pathways, such as protein kinase C. In addition, Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been used to study the binding affinity of receptors, including the opioid receptor and the angiotensin II receptor.
实验室实验的优点和局限性
One of the main advantages of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its ability to mimic the biological activity of natural peptides, making it a valuable tool for scientific research. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is also highly stable and can be stored for long periods of time without degradation. However, one limitation of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is its high cost, which may limit its use in some research applications.
未来方向
There are many future directions for the study of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. One area of research is the development of new drugs based on the structure and activity of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline. Another area of research is the study of the interaction between Methylmalonyl-methylalanyl-arginyl-p-nitroaniline and specific receptors, which could lead to the development of new drugs for a variety of diseases. Additionally, the use of Methylmalonyl-methylalanyl-arginyl-p-nitroaniline in the study of protein-protein interactions and signal transduction pathways could lead to a better understanding of the underlying mechanisms of many diseases.
合成方法
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the coupling of protected amino acids onto a solid support, followed by deprotection and cleavage to obtain the final product. The purity of the synthesized Methylmalonyl-methylalanyl-arginyl-p-nitroaniline is determined by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学研究应用
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has been widely used in scientific research for its ability to mimic the biological activity of natural peptides. It has been used as a substrate for proteases, a ligand for receptors, and a modulator of enzyme activity. Methylmalonyl-methylalanyl-arginyl-p-nitroaniline has also been used in the development of new drugs, as well as in the study of protein-protein interactions and signal transduction pathways.
属性
CAS 编号 |
119876-43-6 |
|---|---|
产品名称 |
Methylmalonyl-methylalanyl-arginyl-p-nitroaniline |
分子式 |
C20H29N7O7 |
分子量 |
479.5 g/mol |
IUPAC 名称 |
methyl 3-[[1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C20H29N7O7/c1-20(2,26-15(28)11-16(29)34-3)18(31)25-17(30)14(5-4-10-23-19(21)22)24-12-6-8-13(9-7-12)27(32)33/h6-9,14,24H,4-5,10-11H2,1-3H3,(H,26,28)(H4,21,22,23)(H,25,30,31)/t14-/m0/s1 |
InChI 键 |
NMGBETQIESMGSY-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
规范 SMILES |
CC(C)(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CC(=O)OC |
其他 CAS 编号 |
119876-43-6 |
同义词 |
methylmalonyl-methylalanyl-arginyl-p-nitroaniline SQ 68 SQ-68 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



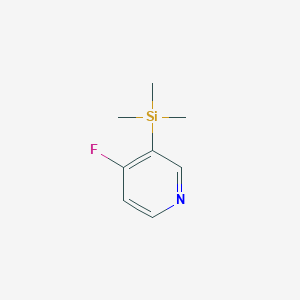
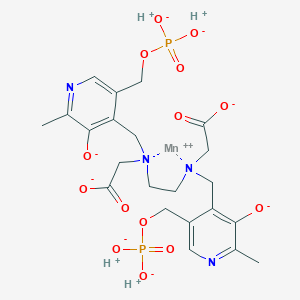
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
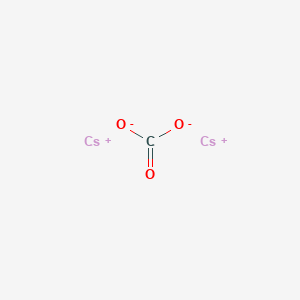
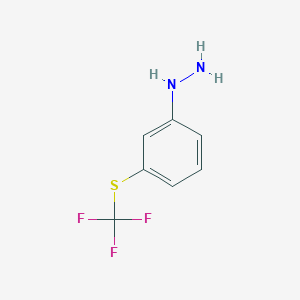

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
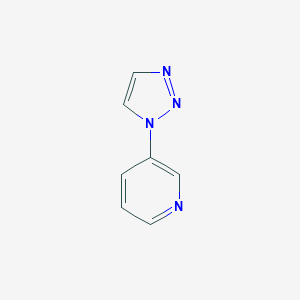
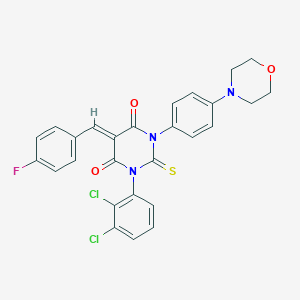
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
